molecular formula C30H28FN7OS B11500038 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone

1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone

Cat. No.: B11500038
M. Wt: 553.7 g/mol
InChI Key: GPJBJMGPEJUEMQ-UHFFFAOYSA-N
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Description

1-(4-AMINO-2-{4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-2-{4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the thienopyrimidine core, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the attachment of the ethanone moiety. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-2-{4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

1-(4-AMINO-2-{4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-2-{4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-AMINO-2-{4-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-AMINO-2-{4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE: Contains a methoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 1-(4-AMINO-2-{4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-5-METHYL-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL}-6-METHYLPYRIMIDIN-5-YL)ETHAN-1-ONE imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These characteristics can lead to improved biological activity and therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C30H28FN7OS

Molecular Weight

553.7 g/mol

IUPAC Name

1-[4-amino-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl]-6-methylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C30H28FN7OS/c1-17-23-29(38-15-13-37(14-16-38)22-11-9-21(31)10-12-22)35-27(20-7-5-4-6-8-20)36-30(23)40-25(17)28-33-18(2)24(19(3)39)26(32)34-28/h4-12H,13-16H2,1-3H3,(H2,32,33,34)

InChI Key

GPJBJMGPEJUEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=NC(=C(C(=N6)N)C(=O)C)C

Origin of Product

United States

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